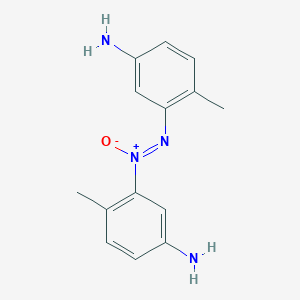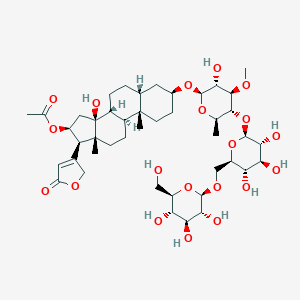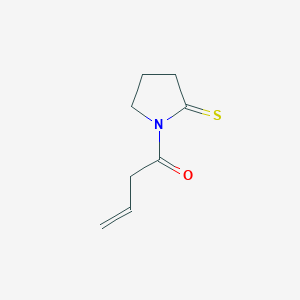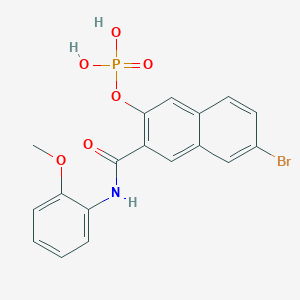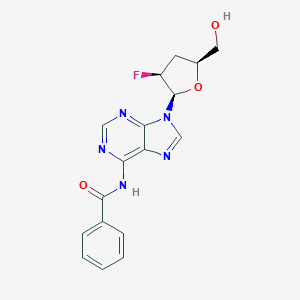
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine, also known as FMAU, is a nucleoside analog that has been widely studied for its potential applications in cancer therapy. FMAU is a synthetic compound that is structurally similar to the natural nucleoside adenosine. It has been shown to have potent antiviral and anticancer activities, making it a promising candidate for further development.
作用機序
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine works by inhibiting DNA synthesis in cancer cells. It is a nucleoside analog, which means that it is structurally similar to the natural nucleosides that are used to build DNA. When 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine is incorporated into DNA, it disrupts the normal structure of the DNA molecule, which prevents further DNA synthesis. This leads to cell death in cancer cells.
Biochemical and Physiological Effects:
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit DNA synthesis in cancer cells, which leads to cell death. It has also been shown to have antiviral activity against a variety of viruses, including HIV and hepatitis B. Additionally, 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine has been shown to have low toxicity in normal cells, making it a promising candidate for further development.
実験室実験の利点と制限
One of the main advantages of 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine is its potent antitumor activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further development. Additionally, 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine has been shown to have low toxicity in normal cells, which is important for cancer therapy. However, one of the limitations of 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine is its low solubility, which can make it difficult to work with in lab experiments.
将来の方向性
There are a number of future directions for research on 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine. One area of research is the development of new synthetic methods for 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine that can improve its solubility and make it easier to work with in lab experiments. Another area of research is the development of new formulations of 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine that can improve its bioavailability and efficacy in cancer therapy. Additionally, there is a need for further studies to determine the optimal dosing and administration of 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine in cancer therapy. Overall, 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine is a promising candidate for further development as a cancer therapy, and there is a need for continued research in this area.
合成法
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. Both methods have been successfully used to produce 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine in high yields.
科学的研究の応用
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine has been extensively studied for its potential applications in cancer therapy. It has been shown to have potent antitumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine works by inhibiting DNA synthesis, which leads to cell death in cancer cells. It has also been shown to have antiviral activity against a variety of viruses, including HIV and hepatitis B.
特性
CAS番号 |
132722-93-1 |
|---|---|
製品名 |
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine |
分子式 |
C17H16FN5O3 |
分子量 |
357.34 g/mol |
IUPAC名 |
N-[9-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16FN5O3/c18-12-6-11(7-24)26-17(12)23-9-21-13-14(19-8-20-15(13)23)22-16(25)10-4-2-1-3-5-10/h1-5,8-9,11-12,17,24H,6-7H2,(H,19,20,22,25)/t11-,12-,17+/m0/s1 |
InChIキー |
MEJGKVAHHHDBIU-NVGCLXPQSA-N |
異性体SMILES |
C1[C@H](O[C@H]([C@H]1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
SMILES |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
正規SMILES |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
その他のCAS番号 |
132722-93-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



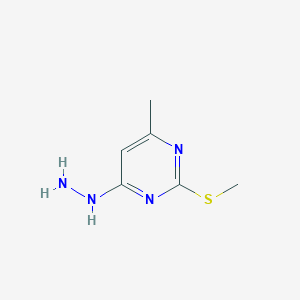

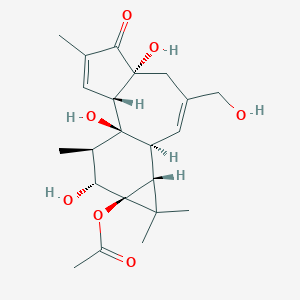
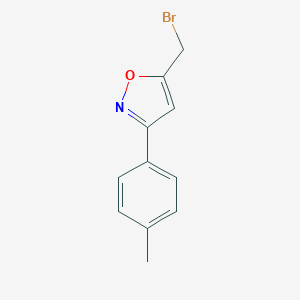

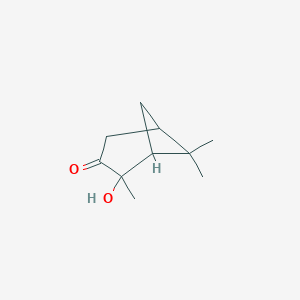
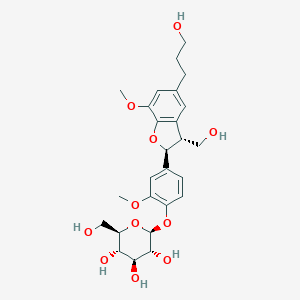

![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)
